N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide
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Overview
Description
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydrofuran ring, a pyrazole ring, and a tetrahydropyran ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran and tetrahydropyran rings, followed by the introduction of the pyrazole ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate ring formation and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molecules with tetrahydrofuran, pyrazole, and tetrahydropyran rings, such as:
- N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)tetrahydrofuran-3-carboxamide
- Tripeptide epoxy ketone protease inhibitors
Uniqueness
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-13(10-1-4-19-9-10)15-11-7-14-16(8-11)12-2-5-18-6-3-12/h7-8,10,12H,1-6,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSPNKINGMBYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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